3-azido-N,N-dimethylaniline
Description
Significance of Azido-Functionalized Aromatic Scaffolds in Modern Organic Chemistry
Azido-functionalized aromatic scaffolds, or aryl azides, are exceptionally versatile intermediates in modern organic synthesis. The azide (B81097) group is compact, kinetically stable, and generally inert to many common reaction conditions, making it a robust functional handle. nih.gov Its true synthetic power lies in its ability to undergo a range of specific and high-yielding transformations.
Perhaps the most prominent application of aryl azides is in the realm of "click chemistry," a concept that emphasizes rapid, reliable, and high-yield reactions. nih.govidtdna.com Aryl azides are key participants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that forms a stable 1,2,3-triazole ring, covalently linking two molecular fragments. nih.govorganic-chemistry.org This methodology is widely used in drug discovery, bioconjugation, and materials science. mdpi.comcncb.ac.cn A related reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), circumvents the need for a potentially toxic copper catalyst and is frequently employed in living systems. nih.gov
Beyond cycloadditions, the azide group can be reduced to a primary amine (–NH₂) using methods like hydrogenolysis or the Staudinger ligation, which involves reaction with a phosphine. wikipedia.org This transformation allows azides to serve as protected amine precursors. wikipedia.org Furthermore, aryl azides can generate highly reactive nitrene intermediates upon photolysis or thermolysis, which can undergo various insertion or rearrangement reactions, a property leveraged in photoaffinity labeling to identify biological targets of bioactive compounds. researchgate.net
Role of N,N-Dimethylaniline Derivatives as Electron-Donating Moieties in Functional Materials Design
The N,N-dimethylaniline moiety is characterized by the presence of a tertiary amine directly attached to an aromatic ring. The nitrogen atom's lone pair of electrons can delocalize into the π-system of the benzene (B151609) ring, making the scaffold significantly electron-rich. researchgate.netwikigenes.org This strong electron-donating capability is a cornerstone of its utility in the design of functional materials.
This property is extensively exploited in the synthesis of dyes. The N,N-dimethylaniline group acts as a powerful auxochrome, a group that intensifies color, and is a key component in many commercially important triarylmethane dyes, such as malachite green and crystal violet. wikipedia.orgchemicalbook.com In these molecules, the electron-donating nature of the dimethylamino group facilitates the electronic transitions responsible for absorbing visible light.
In materials science, N,N-dimethylaniline derivatives are incorporated into organic molecules designed for electronic and photonic applications. They often serve as the electron-donor part of a donor-acceptor (D–A) system, which is fundamental for creating materials with specific charge-transfer properties for use in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. researchgate.net The N,N-dimethylaniline unit can also act as a promoter or catalyst in polymerization reactions, for instance, in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.orgactylis.com
Historical Development and Evolution of Research on Azido-Substituted Anilines
Research into azido-substituted anilines is built upon the foundational discoveries of aryl azide and aniline (B41778) chemistry in the 19th century. The first aryl azide, phenyl azide, was prepared by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia. wikipedia.org Later in the 1890s, Theodor Curtius's work on hydrazoic acid and the rearrangement of acyl azides further expanded the understanding of azide reactivity. wikipedia.org
Initially, interest in organic azides was tempered by concerns over the instability of low molecular weight variants. wikipedia.org However, their unique reactivity made them valuable tools in organic synthesis. The development of reliable methods to synthesize aryl azides, often from the corresponding anilines via diazotization followed by treatment with an azide source like sodium azide, became crucial. researchgate.netorganic-chemistry.org
The evolution of research accelerated dramatically with the advent of modern synthetic applications. The discovery of the Staudinger reaction and, most notably, the development of click chemistry by Sharpless and others in the early 2000s, transformed aryl azides from niche reagents into indispensable tools. nih.govwikipedia.org This renaissance spurred interest in creating multifunctional molecules, including azido-substituted anilines, which could be used as building blocks to construct more complex architectures by leveraging the reactivity of both the azide and the aniline functionalities. The development of novel synthetic methods, such as one-pot procedures from aromatic amines, has made these compounds more accessible for a wide range of applications. organic-chemistry.org
Overview of the Chemical Landscape of Aryl Azides and Tertiary Aromatic Amines
To fully contextualize 3-azido-N,N-dimethylaniline, it is useful to summarize the general chemical characteristics of its constituent functional groups. Aryl azides and tertiary aromatic amines each possess a distinct set of properties and reaction profiles.
Aryl Azides are defined by the –N₃ group attached to an aromatic ring. Their chemistry is dominated by reactions involving the three nitrogen atoms. They are best known as 1,3-dipoles in cycloaddition reactions with alkynes and alkenes. wikipedia.org They can also be readily reduced to the corresponding primary amines, a transformation that proceeds with the loss of dinitrogen gas (N₂), a strong thermodynamic driving force. wikipedia.orgchemrxiv.org
Tertiary Aromatic Amines , such as N,N-dimethylaniline, are characterized by a nitrogen atom bonded to an aromatic ring and two alkyl groups. wikipedia.org The nitrogen's lone pair of electrons makes the molecule basic, though less so than alkylamines because the lone pair is delocalized into the aromatic ring. unacademy.com This electron-donating nature makes the aromatic ring highly activated towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. embibe.comlibretexts.org They are also good nucleophiles, reacting, for example, with alkylating agents to form quaternary ammonium (B1175870) salts. wikipedia.orgstudymind.co.uk
| Feature | Aryl Azides | Tertiary Aromatic Amines |
| Key Functional Group | -N₃ | -NR₂ (R=alkyl) |
| Primary Reactivity | 1,3-Dipolar Cycloaddition, Reduction to Amine | Basicity, Nucleophilicity, Electrophilic Substitution |
| Role in "Click" Chemistry | Key component (reacts with alkynes) | Generally not directly involved |
| Interaction with Electrophiles | Reaction at the internal nitrogen atom | Strong activation of the aromatic ring (ortho/para) |
| Interaction with Nucleophiles | Mildly nucleophilic at the terminal nitrogen | Acts as a nucleophile through the nitrogen lone pair |
| Common Transformations | Huisgen Cycloaddition, Staudinger Ligation | Salt formation, Quaternization, Electrophilic substitution |
Properties
CAS No. |
31125-03-8 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 3 Azido N,n Dimethylaniline
Unimolecular Decompositions and Rearrangements of the Azido (B1232118) Moiety
The azido group (-N₃) in 3-azido-N,N-dimethylaniline is a high-energy functionality prone to decomposition upon thermal or photolytic stimulation. These decomposition pathways are of great interest as they lead to highly reactive intermediates, primarily aryl nitrenes.
Thermolytic Generation and Reactivity of Aryl Nitrenes
Thermolysis of aryl azides, including this compound, leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate, in this case, 3-(dimethylamino)phenylnitrene. rsc.orgnih.gov The thermal decomposition is a key method for generating these nitrenes, which can exist in either a singlet or a triplet electronic state. nih.gov
The reactivity of the generated aryl nitrene is diverse. In the absence of other trapping agents, it can lead to the formation of azobenzenes. For instance, the thermolysis of 3-azidoanisole has been shown to produce 3,3'-dimethoxyazobenzene. rsc.org Similarly, the nitrene derived from this compound is expected to yield the corresponding azobenzene (B91143) derivative. The reaction mechanism often involves the dimerization of the nitrene or the reaction of the nitrene with a molecule of the parent azide (B81097).
Photolytic Generation and Reaction Pathways of Singlet and Triplet Nitrenes
Photolysis provides an alternative, often milder, method for generating aryl nitrenes from their corresponding azides. nih.gov Irradiation of this compound with light of an appropriate wavelength can induce the cleavage of the N-N₂ bond, yielding the aryl nitrene. The spin state of the generated nitrene—singlet or triplet—is a critical determinant of its subsequent reaction pathways and can be influenced by the experimental conditions, such as the presence of a sensitizer (B1316253). nih.govnih.gov
Singlet nitrenes are generally thought to undergo concerted reactions, such as insertion into C-H bonds or addition to π-systems. Triplet nitrenes, on the other hand, behave more like diradicals and tend to undergo abstraction reactions. nih.gov The photochemistry of azidopyridine 1-oxides has shown that the position of the azido group influences the reaction, with 4-azidopyridine (B1251144) 1-oxide chemistry being dominated by the triplet nitrene, while the 3-azido isomer shows evidence of intermediates arising from ring expansion. nih.gov While specific studies on the photolytic pathways of this compound are not extensively detailed in the provided results, the general principles of aryl azide photochemistry suggest a rich and complex reactivity profile.
Intramolecular Cyclization and Ring Expansion Reactions
The aryl nitrene generated from this compound can undergo intramolecular reactions. duke.edursc.orgwikipedia.org These reactions are often competitive with intermolecular processes and can lead to the formation of new heterocyclic ring systems. Intramolecular cyclization can occur if a suitable reaction partner is present within the molecule.
Ring expansion is another fascinating reaction pathway available to aryl nitrenes. This process typically involves the expansion of the aromatic ring to a seven-membered ring system. For example, the reaction of boroles with organic azides like 4-azido-N,N-dimethylaniline can lead to ring expansion to form 1,2,3-diazaborinines. researchgate.netnih.govresearchgate.net While this is an intermolecular example, it highlights the propensity of nitrenes to induce such rearrangements. In the case of 3-(dimethylamino)phenylnitrene, intramolecular ring expansion could potentially lead to the formation of diazepine (B8756704) derivatives, although specific examples for this particular compound are not prevalent in the search results. The formation of such products is often influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
Bimolecular Reactions: Focus on Click Chemistry
Beyond its unimolecular decomposition, this compound is a valuable reagent in bimolecular reactions, most notably in the realm of "click chemistry". wikipedia.orgchemie-brunschwig.chsigmaaldrich.com This concept, introduced by K. Barry Sharpless, emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Varied Alkynes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govmdpi.comrsc.orgnih.gov this compound can serve as the azide component in these reactions, reacting with a wide variety of alkynes to produce the corresponding 1,4-disubstituted triazoles. mdpi.comnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a stable copper(I) complex. nih.govbeilstein-journals.org
The scope of the CuAAC reaction with respect to the alkyne partner is broad. For example, the reaction of various azides with 3-ethynyl-N,N-dimethylaniline, an alkyne, has been reported to proceed efficiently. d-nb.info Similarly, this compound is expected to react with a diverse range of terminal alkynes, including those bearing various functional groups. The reaction conditions are generally mild, often proceeding at room temperature in aqueous or organic solvents. nih.govorganic-chemistry.org
Table 1: Examples of CuAAC Reactions This table is illustrative and based on the general principles of CuAAC, as specific examples with this compound were not exhaustively found.
| Alkyne Reactant | Catalyst System | Solvent | Product |
|---|---|---|---|
| Phenylacetylene | Cu(I) | t-BuOH/H₂O | 1-(3-(Dimethylamino)phenyl)-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | CuSO₄/Sodium Ascorbate | DMSO/H₂O | (1-(3-(Dimethylamino)phenyl)-1H-1,2,3-triazol-4-yl)methanol |
Regioselectivity and Stereoselectivity of Triazole Formation
A key feature of the CuAAC reaction is its high regioselectivity. nih.govnih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed version exclusively produces the 1,4-disubstituted isomer. mdpi.comnih.gov This high degree of control is a major advantage of the click chemistry approach.
The mechanism of the CuAAC reaction is believed to proceed through a stepwise pathway involving copper-acetylide intermediates. mdpi.comnih.gov Density functional theory (DFT) studies have provided insight into the reaction mechanism, supporting a process that is significantly lower in activation energy compared to the uncatalyzed reaction. nih.gov The regioselectivity arises from the specific interactions between the copper catalyst, the alkyne, and the azide, which direct the formation of the 1,4-disubstituted product. nih.gov As the reaction does not typically create new stereocenters unless the starting materials are chiral, the stereoselectivity is substrate-dependent.
Kinetic Studies and Catalytic Optimization
Kinetic studies are crucial for understanding the reaction mechanisms and optimizing conditions for transformations involving this compound. Such investigations typically involve monitoring the reaction progress over time to determine rate constants, reaction orders, and the influence of catalysts.
Catalytic optimization often involves screening various transition metal catalysts and reaction conditions. For reactions involving the N,N-dimethylaniline part, catalysts like those based on rhodium, ruthenium, copper, iron, and cobalt have been explored to initiate the formation of reactive intermediates. acs.org For reactions of the azide group, photocatalytic systems using bimetallic complexes (e.g., Ru-Mn) have been developed to facilitate the in-situ reduction of Cu(II) to the active Cu(I) species under visible light, offering mild and controlled reaction conditions. researchgate.net
Table 1: Illustrative Catalytic Optimization for a Hypothetical Reaction This table represents a conceptual approach to catalytic optimization for a reaction involving this compound, based on common strategies in the field.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | None | THF | 25 | 24 | 45 |
| 2 | CuSO₄/Na-Ascorbate (5) | None | H₂O/t-BuOH | 25 | 12 | 85 |
| 3 | [Ru(bpy)₃]Cl₂ (1) | None | MeCN | 25 (Blue LED) | 8 | 92 |
| 4 | CuNPs/ZY (1.5) | None | Neat | 70 | 15 | 90 |
Data is hypothetical and for illustrative purposes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the need for a toxic copper catalyst. magtech.com.cnnih.gov The reaction's driving force is the relief of ring strain in a cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), upon reaction with an azide. magtech.com.cnrsc.org
This compound is a suitable substrate for SPAAC. The N,N-dimethylamino group, being a strong electron-donating group, influences the electronic properties of the azide. However, as it is in the meta position, its effect on the azide is primarily through the inductive effect rather than resonance. This results in a moderate electronic influence compared to its para-isomer, 4-azido-N,N-dimethylaniline. Nonetheless, the azide group remains sufficiently reactive to participate efficiently in SPAAC with various strained alkynes. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism to form a stable triazole product.
The kinetics of SPAAC reactions are typically second-order, and the rate is highly dependent on the structure of the strained alkyne. magtech.com.cn The design of novel cyclooctynes continues to be a key area of research to further increase reaction rates for applications in chemical biology and materials science. nih.gov
Staudinger Reaction and Aza-Wittig Reactions
The Staudinger reaction provides a mild method for the reduction of azides to primary amines. organic-chemistry.org In this reaction, this compound would react with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) gas to yield an iminophosphorane (also known as an aza-ylide). Subsequent hydrolysis of the iminophosphorane produces the corresponding primary amine (3-amino-N,N-dimethylaniline) and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion. organic-chemistry.org
The iminophosphorane intermediate is central to the aza-Wittig reaction. Instead of being hydrolyzed, this intermediate can be trapped by an electrophile, most commonly an aldehyde or ketone. psu.edu The reaction between the iminophosphorane derived from this compound and an aldehyde would proceed via a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to form an imine and triphenylphosphine oxide. This sequence, known as the Staudinger/aza-Wittig reaction, is a powerful tool for forming C=N bonds and has been utilized in the synthesis of complex nitrogen-containing heterocycles and dendrimers. psu.edunih.govmdpi.com
Transformations Involving the N,N-Dimethylaniline Moiety
The N,N-dimethylaniline portion of the molecule possesses its own distinct reactivity, primarily governed by the electron-donating nature of the dimethylamino group and the aromaticity of the benzene (B151609) ring.
Role as an Electron-Donating Group in Reaction Mechanisms
The N,N-dimethylamino group is a potent activating group in aromatic systems. Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic. lkouniv.ac.in
This electron-donating character has several mechanistic implications:
Stabilization of Intermediates: It can stabilize adjacent positive charges, such as those in carbocation intermediates formed during electrophilic aromatic substitution (the arenium ion). libretexts.org
Redox Properties: It facilitates single-electron transfer (SET) processes, as the molecule can be more easily oxidized to form a radical cation. This property is exploited in various oxidative coupling reactions. acs.org
Catalysis: N,N-dimethylaniline itself can act as an advantageous electron-transfer catalyst in certain reactions, such as reductive lithiations. nih.gov
In this compound, this electron-donating effect activates the aromatic ring and can influence the reactivity of the distal azide group through inductive effects.
Nucleophilic and Electrophilic Reactivity of the Aromatic Ring
The high electron density of the aromatic ring in this compound makes it highly susceptible to electrophilic attack. The powerful ortho, para-directing nature of the N,N-dimethylamino group strongly influences the regioselectivity of electrophilic aromatic substitution reactions. lkouniv.ac.in Incoming electrophiles will preferentially add to the positions ortho and para to the dimethylamino group (positions 2, 4, and 6). The azide group at position 3 is an electron-withdrawing group and a deactivator, which further reinforces the directing effect of the dimethylamino group towards positions 2, 4, and 6.
Conversely, direct nucleophilic aromatic substitution (SₙAr) on the ring is generally difficult due to the high electron density. Such reactions typically require the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group on the ring, conditions not met by this compound itself. However, transformations can occur at the methyl groups of the N,N-dimethylaniline moiety, such as oxidative C-H functionalization to form an iminium ion intermediate, which can then be attacked by nucleophiles. acs.orgua.es
Influence of Positional Isomerism on Reactivity Profiles
4-Azido-N,N-dimethylaniline (para-isomer): The azide group is in direct conjugation with the electron-donating N,N-dimethylamino group. This resonance interaction increases the electron density on the azide group, which can slightly decrease its reactivity as a 1,3-dipole in cycloadditions compared to simpler aryl azides. The aromatic ring's reactivity towards electrophiles is strongly activated at positions 2 and 6.
2-Azido-N,N-dimethylaniline (ortho-isomer): Similar to the para-isomer, there is direct resonance interaction between the two functional groups. However, steric hindrance from the adjacent azide group can impede reactions at both the nitrogen of the amino group and at the C6 position of the ring.
This compound (meta-isomer): The two functional groups are not in direct conjugation. The electronic influence of the dimethylamino group on the azide is transmitted primarily through the weaker inductive effect. lkouniv.ac.in Consequently, the electronic character of the azide group in the 3-isomer is more similar to that of a simple phenyl azide. The strong ortho, para-directing effect of the amino group remains dominant, activating positions 2, 4, and 6 for electrophilic substitution.
Table 2: Comparative Reactivity Profile of Azido-N,N-dimethylaniline Isomers
| Isomer | Electronic Effect on Azide | Reactivity in Cycloaddition | Primary Sites for Electrophilic Attack | Steric Hindrance |
| 2-Azido- | Resonance (donating) & Inductive | Moderate | C4, C6 | High |
| 3-Azido- | Inductive (weak donating) | High | C2, C4, C6 | Low |
| 4-Azido- | Resonance (donating) | Moderate | C2, C6 | Low |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-azido-N,N-dimethylaniline. By analyzing the chemical environment of ¹H, ¹³C, and potentially ¹⁵N nuclei, a complete structural map can be assembled.
¹H NMR: The proton NMR spectrum of this compound provides information on the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. rsc.org The two methyl groups attached to the nitrogen atom give rise to a characteristic singlet peak, usually found further upfield, around δ 2.9-3.0 ppm. rsc.org The integration of these signals confirms the ratio of aromatic to methyl protons.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons and the methyl carbons. The carbons of the aromatic ring typically resonate in the region of δ 110-155 ppm. rsc.orgbhu.ac.in The carbon atom directly bonded to the azide (B81097) group and the one bonded to the dimethylamino group will have characteristic chemical shifts influenced by the electronic effects of these substituents. The methyl carbons will appear at a much higher field, generally in the range of δ 35-45 ppm. rsc.org
¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, ¹⁵N NMR can offer direct information about the nitrogen environments. huji.ac.il The nitrogen atoms of the azide group would exhibit characteristic chemical shifts, distinguishable from the nitrogen of the dimethylamino group. nih.gov For the azide group (N₃), distinct signals for the central and terminal nitrogen atoms can sometimes be resolved. This technique is particularly useful for studying the electronic structure and bonding within the nitrogen-containing functional groups. huji.ac.ilnih.gov
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 (multiplet) | rsc.org |
| ¹H | N-Methyl (N(CH₃)₂) | ~2.9 (singlet) | rsc.org |
| ¹³C | Aromatic (Ar-C) | 110 - 155 | rsc.orgbhu.ac.in |
| ¹³C | N-Methyl (N(CH₃)₂) | ~40 | rsc.org |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak is a key diagnostic feature and typically appears in the region of 2100-2160 cm⁻¹. rsc.orglibretexts.org Other significant absorptions include those for the C-H stretching of the aromatic ring and the methyl groups (around 2800-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations. rsc.orgrsc.org
Raman Spectroscopy: Raman spectroscopy also provides valuable information about the vibrational modes. The azide group's symmetric stretch, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. A particularly intense and narrow Raman shift for the azido (B1232118) moiety is observed around 2125 cm⁻¹. nih.govnih.gov This distinct signal is highly specific and can be used for selective detection, as few other biological or organic molecules exhibit signals in this spectral region. nih.govnih.gov The aromatic ring vibrations also give rise to characteristic Raman bands.
Table 2: Key Vibrational Frequencies for this compound
| Technique | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| IR | Azide (N₃) | Asymmetric Stretch | 2100 - 2160 | rsc.orglibretexts.org |
| Raman | Azide (N₃) | Symmetric Stretch | ~2125 | nih.govnih.gov |
| IR/Raman | Aromatic C=C | Stretch | 1500 - 1600 | rsc.org |
| IR/Raman | Aromatic/Aliphatic C-H | Stretch | 2800 - 3100 | rsc.org |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the dimethylamino and azide groups. tanta.edu.egazooptics.com The benzene (B151609) ring itself has characteristic absorptions, and the presence of the electron-donating dimethylamino group and the azide group will cause a bathochromic (red) shift of these bands to longer wavelengths. spcmc.ac.in The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent polarity. For instance, N,N-dimethylaniline itself exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net The electronic transitions are also dependent on pH for compounds with basic substituents like the dimethylamino group. tanta.edu.eg
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) | Reference |
|---|---|---|---|
| π→π | Aromatic Ring | 250 - 350 | spcmc.ac.in |
| n→π | -N(CH₃)₂ / -N₃ | >300 | tanta.edu.egazooptics.com |
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. xml-journal.net In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion [M]⁺ is detected. The high-resolution mass spectrum (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. rsc.org
Under electron impact (EI) or other ionization methods, the molecular ion can undergo fragmentation, yielding a characteristic pattern of fragment ions. For this compound, a common fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the azide group, resulting in a prominent peak at [M-28]⁺. Other fragmentations may involve the loss of methyl groups or cleavage of the aromatic ring.
X-ray Diffraction (XRD) for Crystalline Structure Determination
For this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the definitive method for determining its three-dimensional molecular structure and crystal packing. anton-paar.com This technique provides precise bond lengths, bond angles, and torsional angles. umn.edunih.gov
Thermal Analysis Techniques (TGA, DSC) for Decomposition Behavior and Stability in Research Contexts
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition behavior of this compound. ardena.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. kohan.com.tw For this compound, the TGA curve would show a significant mass loss corresponding to the decomposition of the molecule. The onset temperature of this mass loss indicates the thermal stability of the compound. The decomposition of the azide group, often with the release of N₂ gas, is typically an early event in the thermal degradation process. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. ardena.com The DSC thermogram can reveal the melting point of the compound as an endothermic peak. ardena.com It can also show exothermic events associated with decomposition. The combination of TGA and DSC provides a comprehensive picture of the thermal properties of this compound. kohan.com.twmt.com
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
Gas Chromatography (GC): GC can be used to separate volatile compounds. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it is a powerful tool for purity assessment and identification of byproducts. iarc.fr
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of non-volatile or thermally sensitive compounds. Using a suitable stationary phase (e.g., C18) and a mobile phase gradient, this compound can be separated from starting materials and other products. rsc.org The purity can be determined by the relative area of the peak corresponding to the compound in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org The retention factor (Rf) value of this compound on a specific stationary phase with a given eluent can be used for its identification.
Computational and Theoretical Investigations of 3 Azido N,n Dimethylaniline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and molecular geometry of organic molecules like 3-azido-N,N-dimethylaniline. researchgate.net These calculations can predict with reasonable accuracy various molecular parameters. For the related N,N-dimethylaniline, DFT calculations at the B3LYP/cc-pVTZ level have been used to determine geometric parameters, revealing a quasi-planar structure for the Ph-NC2 fragment. researchgate.net The calculated bond lengths for the aromatic C-N and N-CH3 bonds in N,N-dimethylaniline are in close agreement with experimental data from gas-phase electron diffraction. researchgate.net
Theoretical studies on similar azide-containing compounds, such as 3'-azido-3'-deoxythymidine (AZT), have utilized DFT (B3LYP/6-311G**) to optimize geometries and analyze electronic properties. nih.gov These studies indicate that the azide (B81097) group's geometry can be influenced by the larger molecular fragment to which it is attached. nih.gov In aromatic azides, the azide group is often found in a trans configuration, though this can be distorted in more complex molecules. nih.gov
| Parameter | Calculated (B3LYP/cc-pVTZ) | Experimental (Gas Electron Diffraction) |
|---|---|---|
| Carom-N Bond Length | 1.393 Å | 1.396(14) Å |
| N-CH3 Bond Length | 1.455 Å | 1.460(12) Å |
| Sum of Bond Angles at Nitrogen | 354.5° | - |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. iqce.jp
In donor-acceptor systems, such as pyrene-N,N-dimethylaniline, the HOMO is often localized on the electron-donating moiety (the N,N-dimethylaniline group), while the LUMO is localized on the electron-accepting part. mpg.de For pyrene-N,N-dimethylaniline, the HOMO is composed of contributions from the phenyl ring and the dimethylamino group, while the LUMO is predominantly located on the pyrene (B120774) ring. mpg.de The calculated HOMO-LUMO gap for this molecule was found to be 3.42 eV. mpg.de DFT analysis of azo dyes has shown that the distribution of frontier molecular orbitals can be spread over the entire molecule. researchgate.net The HOMO-LUMO energy gap is a key parameter in determining properties like light absorption and charge transfer efficiency.
| Molecular Orbital | Predominant Localization | Calculated Energy Gap (ΔE) |
|---|---|---|
| HOMO | Phenyl ring and Dimethylamino group | 3.42 eV |
| LUMO | Pyrene ring |
The N,N-dimethylaniline moiety is a well-known electron donor, and its derivatives often exhibit interesting charge transfer properties. acs.org Upon photoexcitation, an electron can be transferred from the donor part of the molecule to an acceptor, leading to a charge-separated state. acs.org The dynamics of this process are critical in applications such as molecular electronics and photochemistry. mpg.de
Computational studies on donor-acceptor dyads containing N,N-dimethylaniline have revealed the interplay between charge transfer dynamics and structural changes. acs.org The redox potentials of sensitizer (B1316253) excited states and substrates can be analyzed to determine if electron transfer is energetically favorable. acs.org For instance, in certain reactions sensitized by N,N-dimethylaniline, the proposed electron transfer step was found to be exergonic by 15–20 kcal/mol. acs.org The electrochemical oxidation of N,N-dimethylaniline itself has been shown to proceed via the formation of a radical cation. mdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms that may be difficult to probe experimentally. For example, DFT calculations have been employed to study the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ), a related aliphatic azide. nih.gov These studies modeled various reaction pathways, including N-N2 bond fission to form nitrenes, HN3 elimination, and cyclization reactions. nih.gov The results indicated that N-N2 bond fission to form a singlet or triplet nitrene has the lowest energy barrier. nih.gov
In the context of reactions involving aniline (B41778) derivatives, computational methods have been used to rationalize product formation. For instance, semi-empirical calculations (PM3 and AM1) were used to investigate the anodic oxidation of N,N-dimethylaniline, which can lead to different products depending on the conditions. researchgate.net These calculations helped to rule out certain proposed mechanisms and suggest alternative pathways. researchgate.net Similarly, computational modeling has been used to understand the binding interactions of small molecules with biological targets, such as the SARS-CoV 3CLpro enzyme. nih.gov
Prediction of Spectroscopic Signatures from First Principles
Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a means to interpret and assign experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and simulate UV-Vis absorption spectra. researchgate.netmpg.de For pyrene-N,N-dimethylaniline, TD-DFT calculations with a conductor-like polarizable continuum model (CPCM) to account for solvent effects have provided excitation energies that agree with experimental results. mpg.de
Vibrational frequencies can also be calculated using DFT, which aids in the interpretation of infrared (IR) and Raman spectra. nih.gov For instance, DFT calculations on AZT and smaller organic azides helped to understand how the azide group's vibrational modes are affected by the rest of the molecule. nih.gov Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a way to study the conformational dynamics of molecules over time. mdpi.com This is particularly useful for flexible molecules like this compound, where rotation around single bonds can lead to different conformers. MD simulations can be used to explore the potential energy surface and identify low-energy conformations.
Applications in Chemical Synthesis and Advanced Materials Science Excluding Clinical/biological Applications
As a Versatile Building Block in Organic Synthesis
3-Azido-N,N-dimethylaniline is a valuable and versatile building block in the field of organic synthesis. Its unique chemical structure, featuring both an azide (B81097) and a dimethylamino group on an aniline (B41778) framework, allows for a diverse range of chemical transformations. This dual functionality enables its participation in various cycloaddition reactions and serves as a precursor for the generation of highly reactive nitrene intermediates. These characteristics make it a key component in the construction of complex molecular architectures, particularly nitrogen-containing heterocyclic systems and polyfunctionalized molecules.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of functional organic molecules. nih.govresearchgate.netmdpi.com this compound serves as a potent precursor for the synthesis of several important classes of these heterocycles, including triazoles, aziridines, and azepines.
Triazoles: The azide group in this compound readily participates in [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. mdpi.comorganic-chemistry.orgfrontiersin.orgnih.govnih.gov This reaction, often catalyzed by copper(I) or ruthenium(II) complexes, is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. The resulting triazole ring is a stable aromatic system that can act as a rigid linker or be further functionalized. The synthesis of 1,4-disubstituted 1,2,3-triazoles is a particularly common and high-yielding application. mdpi.com
Aziridines: Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high ring strain, which facilitates ring-opening reactions with various nucleophiles. ru.nlnih.gov The synthesis of aziridines can be achieved from azides through reactions involving the corresponding nitrene intermediate. For instance, the photolytic or thermolytic decomposition of this compound can generate a highly reactive nitrene, which can then add to an alkene to form the aziridine ring. beilstein-journals.orguni-oldenburg.de Various synthetic methods for aziridines include the Gabriel-Cromwell type cyclization and the Baldwin rearrangement of 4-isoxazolines. nih.gov
Azepines: Azepines are seven-membered nitrogen-containing heterocyclic compounds with significant applications in medicinal and materials chemistry. researchgate.netnepjol.inforesearchgate.netnih.gov A common synthetic route to azepines involves the ring expansion of aryl azides. researchgate.net Photolysis or thermolysis of this compound can lead to the formation of a nitrene intermediate, which can then undergo a ring-expansion process to yield a substituted azepine. researchgate.netresearchgate.net The reaction conditions, such as the solvent and the presence of nucleophiles, can influence the final product distribution. researchgate.net
| Heterocycle | General Synthetic Method | Key Intermediate | Reaction Type |
|---|---|---|---|
| Triazoles | [3+2] Cycloaddition with alkynes | Azide | 1,3-Dipolar Cycloaddition mdpi.comorganic-chemistry.org |
| Aziridines | Reaction with alkenes | Nitrene | Addition/Cyclization beilstein-journals.orguni-oldenburg.de |
| Azepines | Intramolecular rearrangement | Nitrene | Ring Expansion researchgate.netresearchgate.net |
The reactivity of the azide group in this compound extends beyond the synthesis of simple heterocycles, enabling its use in the construction of more complex, polyfunctionalized molecules. The ability to introduce a nitrogen atom and subsequently form new carbon-nitrogen and nitrogen-nitrogen bonds is a powerful tool for organic chemists.
The azide moiety can be transformed into an amine via reduction, which then allows for a wide range of subsequent reactions, such as amide bond formation, sulfonylation, and alkylation. This versatility, coupled with the directing effects and reactivity of the N,N-dimethylamino group, allows for the strategic and controlled elaboration of the aromatic ring. For instance, electrophilic aromatic substitution reactions are directed to the ortho and para positions relative to the powerful activating dimethylamino group. wikipedia.org This regioselectivity provides a means to introduce additional functional groups onto the benzene (B151609) ring, leading to highly substituted and complex molecular scaffolds.
Furthermore, the azide can participate in Staudinger reactions with phosphines to form aza-ylides, which are versatile intermediates for the synthesis of various nitrogen-containing compounds, including imines and amines. This reactivity, combined with other transformations, allows for the assembly of intricate molecular frameworks with multiple functional groups, which are of interest in various fields of chemical science.
Development of Functional Advanced Materials
The unique electronic and reactive properties of this compound make it a valuable component in the design and synthesis of functional advanced materials. Its incorporation into larger molecular structures can impart specific optical, electronic, and responsive behaviors.
Polyanilines: Polyaniline (PANI) is a well-known conducting polymer with a range of applications in electronics, sensors, and corrosion protection. researchgate.net The incorporation of functional groups into the PANI backbone can be used to tune its properties. Copolymers of aniline and azido-substituted anilines have been synthesized to introduce photoreactive cross-linking capabilities. ysu.am Upon thermal or photolytic activation, the azido (B1232118) groups form highly reactive nitrenes, which can then react to form covalent bonds between adjacent polymer chains, leading to a cross-linked network. ysu.am This cross-linking can improve the thermal stability and mechanical properties of the polymer, although it may also lead to a decrease in conductivity due to disruption of the conjugated backbone. ysu.am The steric bulk of the azido group can also influence the polymer's morphology and crystallinity. ysu.am
Cross-linking Agents: The ability of the azide group to form covalent bonds upon activation makes this compound and similar compounds useful as cross-linking agents. fujifilm.comresearchgate.netgoogle.com In polymer chemistry, cross-linking is a crucial process for converting linear polymer chains into a three-dimensional network, which enhances properties such as strength, stiffness, and solvent resistance. Azide-containing cross-linkers can be incorporated into a polymer matrix and then triggered by heat or light to initiate the cross-linking process. This allows for precise control over the curing process and the final properties of the material.
The N,N-dimethylaniline moiety is a strong electron-donating group, which makes molecules containing this unit interesting for applications in optoelectronics and photonics. researchgate.net When combined with electron-accepting groups, push-pull systems can be created that exhibit interesting photophysical properties, such as large nonlinear optical (NLO) responses and fluorescence. The azide group can be a precursor to other functionalities or can be used to attach the chromophore to other molecules or materials.
The decomposition of the azide group to a nitrene can also be exploited to generate materials with specific patterns. For example, photolithography techniques can be used to selectively decompose the azide in specific regions, leading to a change in the material's properties, such as its refractive index or solubility. This allows for the fabrication of micro- and nanostructures for use in photonic devices.
Supramolecular Assemblies: Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. bohrium.comdoaj.org The N,N-dimethylaniline unit can participate in various intermolecular interactions, such as π-π stacking and hydrogen bonding (if the azide is converted to an amine). These interactions can be used to direct the self-assembly of molecules into well-defined architectures, such as films, gels, and liquid crystals. doaj.org The azide group can also be used as a reactive handle to covalently capture a self-assembled structure after its formation.
Molecular Switches: Molecular switches are molecules that can be reversibly switched between two or more stable states by an external stimulus, such as light, heat, or a chemical signal. nih.govresearchgate.netfigshare.com The photochromic properties of certain molecules can be influenced by the presence of electron-donating groups like N,N-dimethylaniline. While this compound itself is not a primary molecular switch, it can be a precursor to the synthesis of such systems. For example, the azide could be used to link a photochromic unit, such as an azobenzene (B91143) or a spiropyran, to another molecular component, thereby creating a more complex and functional molecular device.
| Application Area | Role of this compound | Resulting Material/System Property |
|---|---|---|
| Polymeric Architectures | Monomer/Co-monomer in Polyanilines; Cross-linking agent | Improved thermal stability, controlled cross-linking ysu.am |
| Optoelectronic Materials | Precursor to push-pull chromophores | Nonlinear optical properties, patterned materials researchgate.net |
| Supramolecular Assemblies | Building block for self-assembling systems | Ordered films, gels, and liquid crystals bohrium.comdoaj.org |
| Molecular Switches | Precursor for the synthesis of switchable molecules | Photoresponsive materials and devices nih.govresearchgate.net |
Methodologies for Molecular Probing and Tagging in Chemical Systems
The compound this compound serves as a versatile molecular scaffold in the development of advanced tools for chemical biology and materials science. Its utility stems from the dual functionality imparted by the azido (-N₃) and the N,N-dimethylaniline moieties. The azido group provides a photoactivatable handle and a reactive partner for bioorthogonal "click" chemistry, while the N,N-dimethylaniline core can be a component of a fluorescent reporter. These characteristics enable its application in molecular probing and tagging, allowing for the investigation of complex chemical and biological systems.
Development of Photoactivatable Reagents for Chemical Labeling
Photoactivatable reagents, also known as photoaffinity labels, are powerful tools for identifying and mapping molecular interactions in their native environments. nih.govmdpi.com These probes are designed to be chemically inert until activated by light, at which point they form a highly reactive intermediate that can covalently bind to nearby molecules. nih.gov The aryl azide functionality in this compound is a classic photoactivatable group. nih.govsioc.ac.cn
Upon irradiation with ultraviolet (UV) light, typically in the range of 260-365 nm, the aryl azide group in this compound undergoes photolysis, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.govsioc.ac.cn This nitrene is short-lived and can readily insert into carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds in its immediate vicinity, forming stable covalent linkages. nih.gov This process allows for the permanent "tagging" of interacting partners.
The general design of a photoaffinity probe incorporates three key components: a recognition element, the photoactivatable group, and a reporter tag. nih.gov In the context of reagents derived from this compound, the N,N-dimethylaniline portion can be modified to act as the recognition element, or the entire molecule can be incorporated into a larger molecular structure with a specific binding affinity. The azido group serves as the photoactivatable crosslinker. For detection, a reporter tag, such as a biotin or a fluorophore, can be attached, often via click chemistry to the azide before or after the photo-crosslinking event. nih.gov
One of the challenges with aryl azides is their potential for intramolecular rearrangement of the nitrene intermediate, which can lead to non-specific labeling. nih.gov However, their small size is a significant advantage, as it minimizes perturbation of the system being studied. nih.gov
Table 1: Properties of Aryl Azide-Based Photoactivatable Reagents
| Property | Description | Reference |
|---|---|---|
| Activation Wavelength | Typically 260-365 nm UV light. | sioc.ac.cn |
| Reactive Intermediate | Highly reactive nitrene formed upon photolysis. | nih.gov |
| Mechanism of Action | Covalent bond formation via C-H, N-H, and O-H insertion reactions. | nih.gov |
| Advantages | Small size, minimizing steric hindrance. | nih.gov |
Creation of Fluorescent Probes and Dyes (Mechanism and Design Principles)
The N,N-dimethylaniline scaffold is a common building block in the design of fluorescent dyes due to its electron-donating properties, which can lead to molecules with strong intramolecular charge transfer (ICT) character. This ICT is often associated with environmentally sensitive fluorescence, making such dyes valuable as probes.
The design of fluorescent probes based on this compound can leverage the azido group in two primary ways: as a "pro-fluorescent" trigger or as a point of attachment for other molecular components via click chemistry. interchim.fr
In the "pro-fluorescent" or "fluorogenic" approach, the azido group can act as a quencher of fluorescence in the parent molecule. The mechanism of quenching can involve photoinduced electron transfer (PeT) or other non-radiative decay pathways. Upon reaction of the azide, for instance, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the electronic properties of the system are altered, leading to a significant increase in fluorescence quantum yield. nih.gov This "turn-on" fluorescence provides a high signal-to-noise ratio, as the probe is only fluorescent after it has reacted with its target.
Alternatively, the azido group serves as a versatile handle for "clicking" the this compound moiety to other molecules. illinois.edumdpi.com For example, it can be attached to a recognition element (e.g., a peptide, a small molecule inhibitor, or an oligonucleotide) that directs the probe to a specific target. The N,N-dimethylaniline part would then act as the fluorescent reporter. The efficiency of the click reaction allows for the modular and reliable synthesis of a wide variety of specific probes. organic-chemistry.org A similar synthetic strategy has been reported for the creation of N-(3-azidopropyl)-N-methylaniline, highlighting the feasibility of incorporating an azidoalkyl chain onto an aniline derivative. rsc.org
The fluorescence properties of dyes incorporating the N,N-dimethylaniline structure are influenced by the electronic nature of the rest of the molecule and the local environment. Factors such as solvent polarity, viscosity, and the presence of specific ions can affect the emission wavelength and intensity. This sensitivity can be exploited to design probes that report on their local microenvironment.
Table 2: Design Principles for Fluorescent Probes Utilizing this compound
| Design Principle | Mechanism | Key Feature |
|---|---|---|
| Fluorogenic Probes | The azide group quenches fluorescence. Reaction of the azide (e.g., via click chemistry) restores fluorescence. | "Turn-on" fluorescence with high signal-to-noise ratio. |
| Modular Probe Synthesis | The azide group is used as a handle for "clicking" the N,N-dimethylaniline fluorophore to a targeting moiety. | Versatile and efficient synthesis of target-specific probes. |
Future Perspectives and Emerging Research Directions in Azido Dimethylaniline Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of aromatic azides, including 3-azido-N,N-dimethylaniline, has traditionally relied on the diazotization of the corresponding aniline (B41778) followed by substitution with an azide (B81097) salt. researchgate.neteurekaselect.com While effective, this classical approach often involves strong acids and low temperatures, posing experimental challenges. researchgate.neteurekaselect.com Modern research is increasingly focused on developing more sustainable and safer synthetic methodologies.
Emerging strategies aim to mitigate the hazards associated with conventional diazonium salts. One promising approach involves the use of arenediazonium tosylates (ADTs) as stable intermediates. organic-chemistry.org These salts are often water-soluble and thermally more stable than their traditional counterparts, reacting readily with sodium azide in water at room temperature to produce aryl azides in high yields and purity. organic-chemistry.org This method circumvents the need for metal catalysts and extensive purification. A one-pot synthesis directly from the aromatic amine is also feasible, involving in situ diazotization with sodium nitrite and p-toluenesulfonic acid (p-TsOH) before the addition of sodium azide. organic-chemistry.org
Further advancements in "green" chemistry are also influencing the synthesis of the azide building blocks themselves. For instance, modifications to the production of sodium azide are being explored to enhance safety and reduce reaction times and volatile organic compound (VOC) emissions. rsc.org Another innovative one-pot protocol for the synthesis of aryl azides from aromatic amines utilizes sodium nitrite and hydrazine hydrate, offering a rapid and efficient conversion at room temperature with a simple work-up procedure. amazonaws.com
The table below summarizes and compares these synthetic approaches.
| Method | Starting Material | Key Reagents | Conditions | Advantages |
| Classical Diazotization | 3-Amino-N,N-dimethylaniline | NaNO₂, HCl, NaN₃ | Low temperature (0-5 °C) | Well-established, widely used |
| Arenediazonium Tosylates (ADT) | 3-Amino-N,N-dimethylaniline | p-TsOH, NaNO₂, NaN₃ | Room temperature, water | Safer, stable intermediates, high purity, no metal catalyst |
| One-pot Nitrite/Hydrazine | 3-Amino-N,N-dimethylaniline | NaNO₂, Hydrazine hydrate | Room temperature | Rapid, simple work-up, inexpensive reagents |
These novel routes represent a significant step towards making the synthesis of this compound and related compounds more efficient, safer, and environmentally benign, which is crucial for their broader application.
Investigation of Unconventional Reactivity Profiles and New Catalytic Systems
The dual functionality of this compound—the reactive azido (B1232118) group and the electron-rich aromatic ring—opens up a vast landscape for exploring its reactivity. The azido group is well-known for its participation in a range of transformations, most notably the [3+2] cycloaddition reactions, often referred to as "click chemistry". researchgate.netuchicago.edu This reaction, typically with alkynes, is a cornerstone of modern chemical biology and materials science due to its high efficiency and orthogonality. Future research will likely focus on expanding the scope of cycloaddition partners for this compound and developing novel catalytic systems to control the regioselectivity and stereoselectivity of these reactions. nih.govnih.gov
Beyond cycloadditions, the azido group can undergo thermal or photochemical decomposition to generate highly reactive nitrenes. researchgate.net This reactivity can be harnessed for C-H amination reactions, ring-expansion chemistry, and the synthesis of novel heterocyclic systems. The thermal decomposition kinetics of azido compounds are an area of active study to understand their stability and predict their reactivity under different conditions. researchgate.net
The N,N-dimethylaniline core is susceptible to electrophilic substitution, and the position of the azido group at the meta-position influences the regioselectivity of these reactions. wikipedia.org Furthermore, the tertiary amine can be oxidized or react with electrophiles. wikipedia.orgresearchgate.net The interplay between the azido and dimethylamino groups could lead to unconventional reactivity profiles under various catalytic conditions. For example, catalytic systems involving transition metals could selectively activate either the azido group or the aromatic ring, leading to new synthetic transformations.
Integration into Responsive and Adaptive Material Systems
The unique chemical properties of this compound make it an excellent candidate for incorporation into responsive and adaptive materials. These "smart" materials can change their properties in response to external stimuli such as light, heat, or chemical environment.
The azido group's ability to participate in click reactions makes it a valuable tool for polymer synthesis and modification. researchgate.net this compound can be copolymerized or grafted onto polymer backbones, introducing a reactive handle for subsequent functionalization. This allows for the precise engineering of material properties. For instance, polymers bearing this moiety could be cross-linked upon addition of a suitable multi-alkyne linker, leading to the formation of gels or stimuli-responsive networks.
Furthermore, the N,N-dimethylaniline unit itself has been shown to be electropolymerizable, forming conductive polymer films. researchgate.netresearchgate.netosti.gov The resulting poly(N,N-dimethylaniline) can exhibit interesting electrochemical and ion-exchange properties. researchgate.netosti.gov By incorporating the 3-azido group, it may be possible to create electroactive polymers that can be further modified post-polymerization via click chemistry, opening doors to the development of new sensors, actuators, and electronic devices.
The photochemical reactivity of the azido group also presents opportunities for creating photoresponsive materials. mdpi.com Upon exposure to UV light, the azido group can be converted into a nitrene, which can then crosslink polymer chains, leading to changes in the material's mechanical properties or solubility. This could be utilized in photolithography or for the development of self-healing materials.
Interdisciplinary Research at the Interface of Synthetic and Physical Chemistry
The future of this compound chemistry also lies in the convergence of synthetic chemistry with physical and computational chemistry. Understanding the fundamental photophysical and electrochemical properties of this molecule is crucial for its rational design into functional systems.
Photophysical Properties: The N,N-dimethylaniline moiety is known to be a strong electron donor and can participate in intramolecular charge transfer (ICT) processes when coupled with an electron-accepting group. While the azido group is not a classic strong acceptor, its electronic influence on the aromatic system can modulate the absorption and emission properties of the molecule. Studies on related N,N-dimethylaniline-containing dyes have shown that their photophysical properties can be highly sensitive to their environment. researchgate.net Detailed spectroscopic and computational studies on this compound will be essential to map out its excited-state dynamics and potential as a fluorescent probe or photosensitizer. mdpi.comresearchgate.net
Electrochemical Properties: The electrochemical behavior of N,N-dimethylaniline and its derivatives has been a subject of interest, particularly in the context of electropolymerization and the formation of electroactive films. researchgate.netresearchgate.net Investigating the redox properties of this compound through techniques like cyclic voltammetry can provide insights into its electronic structure and its potential use in organic electronics or as a redox mediator.
Computational Studies: Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the geometry, electronic structure, and reactivity of molecules. researchgate.net Computational studies on this compound can help elucidate reaction mechanisms, predict spectroscopic properties, and guide the design of new experiments. For example, calculations can model the thermal decomposition pathways of the azido group or predict the regioselectivity of its cycloaddition reactions. researchgate.net
The synergy between synthetic efforts to create novel materials based on this compound and detailed physical and computational characterization will undoubtedly accelerate the discovery of new applications for this versatile compound.
Q & A
Q. Basic Characterization Techniques :
- NMR : and NMR identify substituent positions. For example, meta-substituted azides show distinct aromatic multiplet patterns (e.g., 7.05–6.34 ppm for meta-iodo derivatives) .
- IR : The azide stretch (~2100 cm) confirms functional group integrity .
Advanced Computational Validation :
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometries and predicts NMR chemical shifts with <5% deviation from experimental data . highlights the use of gauge-including atomic orbital (GIAO) methods for accurate -NMR simulations.
What are the key stability challenges for this compound under thermal or photolytic conditions?
Basic Stability Profiling :
Azides are prone to decomposition via Staudinger reactions or Huisgen cycloadditions. Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., 120–150°C for aryl azides) .
Advanced Degradation Pathways :
Under thermolysis (180°C), N,N-dimethylanilinium cations may rearrange into benzyl derivatives (e.g., p-benzyl-N,N-dimethylaniline) via Stevens rearrangements, as observed in iodide derivatives . Photolytic studies using UV-Vis spectroscopy can monitor azide decomposition kinetics, with quantum yields calculated via time-resolved spectroscopy .
How does this compound perform in click chemistry applications compared to para-substituted analogs?
Basic Reactivity in Click Chemistry :
The azide group reacts with alkynes (e.g., propynal) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. reports 83% yield for 4-azido-N,N-dimethylaniline with propynal, but meta-substitution may alter steric accessibility, reducing yields .
Advanced Comparative Analysis :
Meta-substitution introduces steric constraints that slow reaction kinetics. Kinetic studies (e.g., pseudo-first-order rate constants) using HPLC or -NMR reveal a 30–40% lower reactivity for meta-azides compared to para-substituted analogs . Computational docking studies (e.g., AutoDock Vina) can model steric clashes in triazole formation .
What contradictions exist in reported synthetic yields, and how can they be addressed methodologically?
Case Study :
reports <5% yield for click reactions involving sterically hindered alkynes (e.g., 2-(3-(trimethylsilyl)prop-2-yn-1-ylidene)-malononitrile), while achieves 11% radiochemical yield via optimized HPLC purification.
Q. Resolution Strategies :
- Reaction Optimization : Use high-throughput screening (HTS) to identify ideal solvents (e.g., DMSO > DMF) and catalysts (e.g., CuI vs. CuBr) .
- Purification : Semi-preparative HPLC with C18 columns improves isolation of polar triazole products .
What are the emerging applications of this compound in drug discovery?
Basic Pharmacological Potential :
Triazole-linked derivatives exhibit antimicrobial and anticancer activity. For example, quinazoline-triazole hybrids (e.g., 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline) show IC values <10 µM in leukemia cell lines .
Q. Advanced Target Validation :
- Proteolysis-Targeting Chimeras (PROTACs) : Azide-alkyne cycloaddition enables modular assembly of E3 ligase binders and target protein ligands.
- In Vivo Imaging : -labeled analogs can track drug distribution via PET imaging, leveraging the azide’s bioorthogonal reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
